

# The Classification of C.I. Reactive Red 218: A Technical Guide

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## Compound of Interest

Compound Name: *Reactive red 218*

Cat. No.: *B1167056*

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## Abstract

C.I. **Reactive Red 218** is a synthetic dye widely utilized in the textile industry for its vibrant color and high fastness properties. This technical guide provides an in-depth analysis of its classification as a monoazo dye, supported by an examination of its chemical structure, synthesis, and physicochemical properties. This document is intended for researchers, scientists, and professionals in drug development who may encounter azo dyes in their studies, particularly in fields such as toxicology, pharmacology, and environmental science. While the definitive chemical structure of C.I. **Reactive Red 218** is subject to some variation in commercial products, this guide consolidates the available scientific and technical information to present a comprehensive overview.

## Introduction

Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate they are applied to, typically textile fibers. This covalent linkage imparts a high degree of permanence, making them resistant to washing and fading. C.I. **Reactive Red 218** is a prominent member of this class, valued for its brilliant red hue. From a chemical standpoint, the classification of a dye is determined by the nature of its chromophore—the part of the molecule responsible for absorbing light and thus producing color. In the case of **Reactive Red 218**, the chromophore is an azo group ( $-N=N-$ ), which places it within the broad category of azo dyes.

## Chemical Classification and Structure

C.I. **Reactive Red 218** is unequivocally classified as a monoazo dye. This classification is based on the presence of a single azo linkage within its molecular structure.<sup>[1]</sup> The azo group connects two aromatic ring systems, forming the core chromophoric structure responsible for the dye's color.

The precise molecular structure of C.I. **Reactive Red 218** can be complex and is often proprietary to the manufacturer. This has led to discrepancies in the reported molecular formula and weight in various chemical databases. The CAS Registry Number for C.I. **Reactive Red 218** is 113653-03-5.

While a definitive, universally agreed-upon structure is not publicly available, the fundamental components of a typical **Reactive Red 218** molecule include:

- **An Aromatic Amine Derived Moiety:** This portion of the molecule is derived from an aromatic amine that undergoes diazotization.
- **A Coupling Component:** This is typically an electron-rich aromatic compound, such as a naphthol derivative, to which the diazonium salt couples.
- **A Reactive Group:** This functional group is responsible for the covalent bond formation with the substrate. Common reactive groups in dyes of this type include vinyl sulfone or a halotriazine moiety.
- **Solubilizing Groups:** Sulfonate groups (-SO<sub>3</sub>H) are commonly incorporated to ensure water solubility, which is essential for the dyeing process.

## Discussion on Structural Ambiguity

It is crucial for researchers to be aware of the inconsistencies in the reported chemical information for C.I. **Reactive Red 218**. Different sources have cited varying molecular formulas, including C<sub>18</sub>H<sub>18</sub>N<sub>3</sub>NaO<sub>5</sub>S, C<sub>32</sub>H<sub>20</sub>Cl<sub>2</sub>N<sub>6</sub>O<sub>6</sub>S<sub>2</sub>Na<sub>2</sub>, and C<sub>16</sub>H<sub>10</sub>Cl<sub>2</sub>S.<sup>[1][2]</sup> This variation may be due to several factors:

- **Commercial Formulations:** "**Reactive Red 218**" may be a trade name for a product that is a mixture of closely related dye molecules rather than a single pure compound.

- Counterion and Salt Form: The molecular formula can vary depending on the salt form (e.g., sodium salt) and the presence of other ions in the commercial product.
- Database Inaccuracies: Errors in chemical databases can propagate and lead to conflicting information.

For the purposes of this guide, we will consider the fundamental monoazo structure with a reactive group as the defining characteristic of this dye.

## Synthesis of a Representative Monoazo Reactive Dye

The synthesis of monoazo dyes like **Reactive Red 218** follows a well-established two-step process: diazotization and coupling.

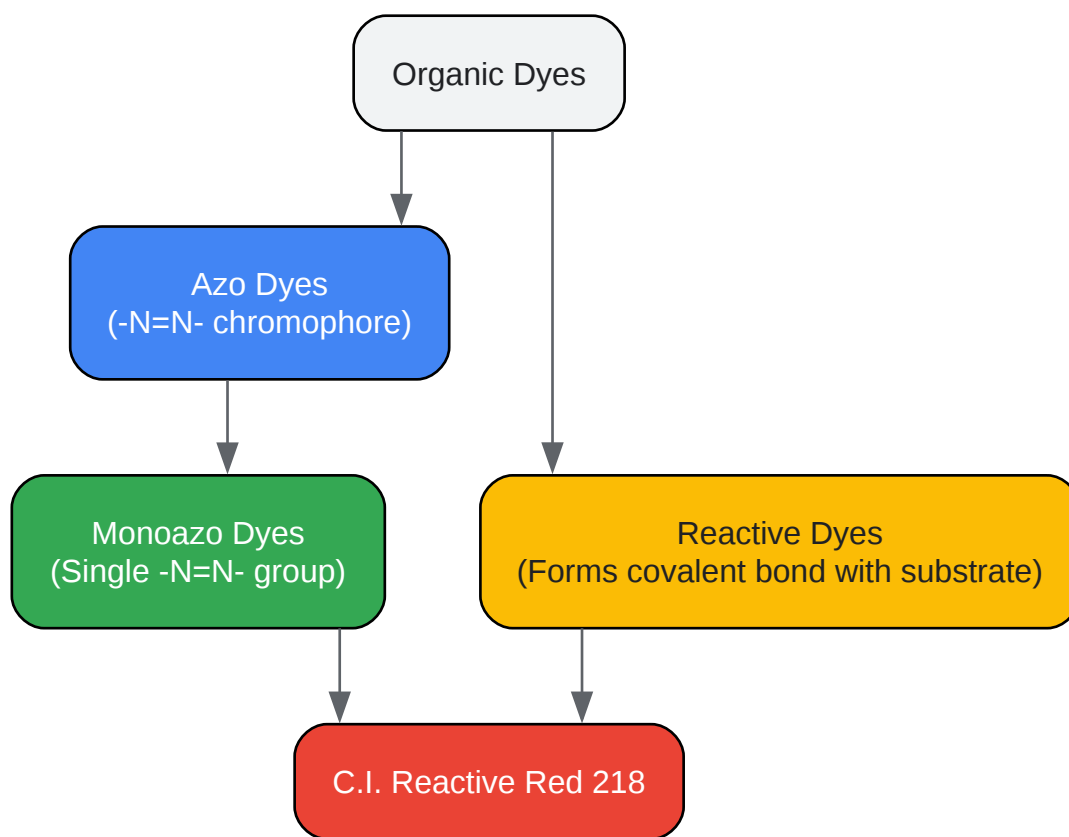
### Step 1: Diazotization of an Aromatic Amine

In this step, a primary aromatic amine is treated with a source of nitrous acid ( $\text{HNO}_2$ ), typically generated in situ from sodium nitrite ( $\text{NaNO}_2$ ) and a strong mineral acid like hydrochloric acid ( $\text{HCl}$ ), at a low temperature ( $0-5\text{ }^\circ\text{C}$ ) to form a diazonium salt. The low temperature is critical to prevent the decomposition of the unstable diazonium salt.

### Step 2: Azo Coupling

The resulting diazonium salt is then reacted with a coupling component. The coupling component is an aromatic compound that is activated towards electrophilic substitution, such as a phenol, naphthol, or an aromatic amine. The coupling reaction is typically carried out under specific pH conditions to ensure the desired reactivity of the coupling component. For coupling to phenols, alkaline conditions are generally used.

The following diagram illustrates the logical relationship in the classification of C.I. **Reactive Red 218**.



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#### Classification of C.I. **Reactive Red 218**

## Physicochemical and Analytical Data

The following table summarizes some of the key quantitative data reported for C.I. **Reactive Red 218**. It is important to note that these values may vary depending on the specific commercial product and the analytical method used.

Property	Value	Reference(s)
CAS Number	113653-03-5	[1][2]
Appearance	Red to dark red powder	[3]
Solubility in Water	> 300 g/L	[3]
pH of Solution	6.0 - 9.0	[3]
Absorption Maximum ( $\lambda_{\text{max}}$ )	Typically in the range of 520-540 nm	[4]

## Experimental Protocols

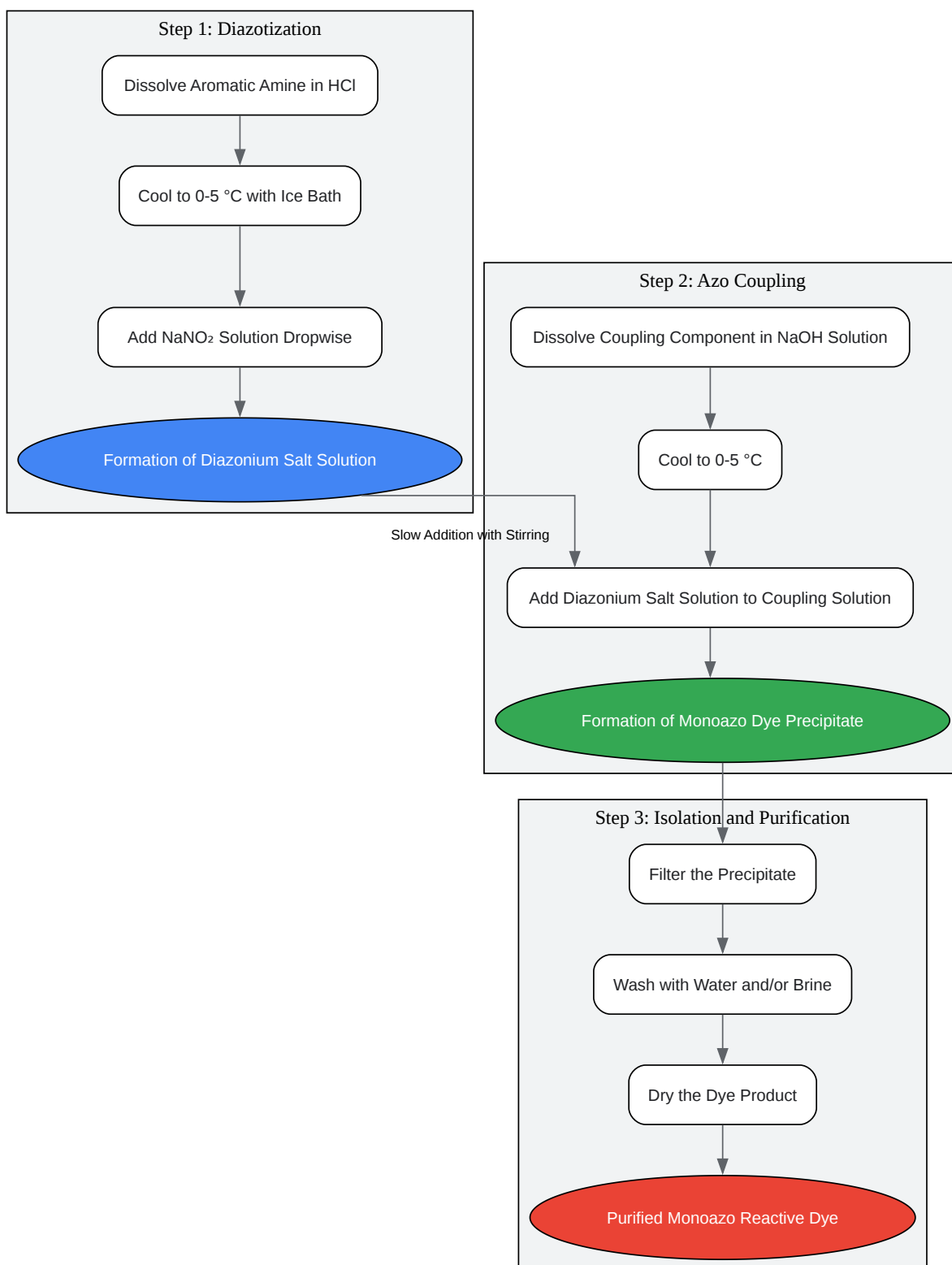
The following provides a generalized experimental protocol for the synthesis of a monoazo reactive dye, which is representative of the synthesis of C.I. **Reactive Red 218**.

## Materials and Equipment

- Aromatic amine (e.g., an aniline derivative)
- Coupling component (e.g., a naphthol derivative)
- Sodium nitrite ( $\text{NaNO}_2$ )
- Hydrochloric acid (HCl), concentrated
- Sodium hydroxide (NaOH)
- Ice
- Beakers, magnetic stirrer, pH meter, filtration apparatus

## Generalized Synthesis Workflow

The following diagram illustrates a generalized experimental workflow for the synthesis of a monoazo reactive dye like C.I. **Reactive Red 218**.



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### Generalized Synthesis Workflow

## Procedure

- Diazotization:
  - Dissolve the aromatic amine in dilute hydrochloric acid in a beaker.
  - Cool the solution to 0-5 °C in an ice bath with constant stirring.
  - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
  - Stir the mixture for an additional 30 minutes after the addition is complete. The presence of excess nitrous acid can be tested with starch-iodide paper.
- Azo Coupling:
  - In a separate beaker, dissolve the coupling component in a dilute aqueous solution of sodium hydroxide.
  - Cool this solution to 0-5 °C in an ice bath.
  - Slowly add the previously prepared diazonium salt solution to the coupling component solution with vigorous stirring.
  - Maintain the temperature below 5 °C and the alkaline pH throughout the addition.
  - A colored precipitate of the azo dye will form.
  - Continue stirring the reaction mixture for 1-2 hours to ensure complete reaction.
- Isolation and Purification:
  - Collect the precipitated dye by vacuum filtration.
  - Wash the filter cake with cold water and then with a saturated sodium chloride solution to remove impurities.
  - Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

## Applications and Significance for Researchers

C.I. **Reactive Red 218** is primarily used in the textile industry for dyeing cellulosic fibers such as cotton and viscose. However, for researchers in the life sciences and drug development, the interest in this and other azo dyes lies in several areas:

- **Toxicology and Carcinogenicity:** Azo dyes can be metabolized by reductive cleavage of the azo bond, both by intestinal microflora and by hepatic enzymes, to release the constituent aromatic amines. Some of these aromatic amines are known or suspected carcinogens.[5] Therefore, understanding the structure and metabolic fate of these dyes is crucial for assessing their potential health risks.
- **Environmental Fate and Remediation:** The release of azo dyes into wastewater from industrial processes is a significant environmental concern due to their color, persistence, and potential toxicity. Research into the biodegradation and photodegradation of these dyes is an active area of investigation.
- **Drug Delivery and Diagnostics:** The chromophoric properties of azo compounds have been explored for potential applications in drug delivery systems and as probes in diagnostic assays.

## Conclusion

C.I. **Reactive Red 218** is a monoazo dye, a classification defined by the single azo group that forms the core of its chromophoric system. While the exact molecular structure of commercial **Reactive Red 218** can be ambiguous, its fundamental chemical nature as a reactive monoazo dye is well-established. Its synthesis follows the classic diazotization and azo coupling pathway. For researchers in toxicology, environmental science, and drug development, a thorough understanding of the chemistry of azo dyes like **Reactive Red 218** is essential for evaluating their biological and environmental impact. The information presented in this guide provides a solid foundation for further investigation into this important class of synthetic compounds.

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